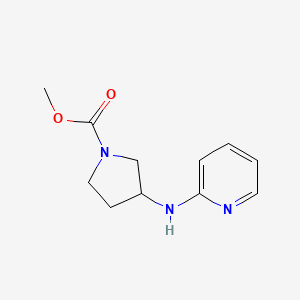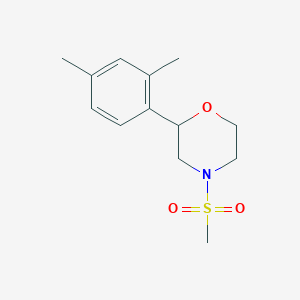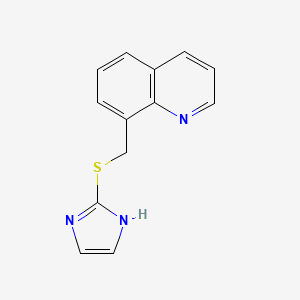
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown significant potential for use in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its high yield synthesis method, its ability to inhibit multiple disease targets, and its potential for use in the development of new drugs. The limitations of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its limited availability and its potential toxicity.
Future Directions
There are several future directions for the study of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify new disease targets. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research is needed to evaluate its safety and toxicity in vivo. Finally, it is important to explore its potential for use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a promising chemical compound with significant potential for use in the development of new drugs. Its ability to inhibit multiple disease targets and its potential for use in combination therapy make it a valuable tool for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
Synthesis Methods
The synthesis of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. This reaction produces Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate as a white solid with a high yield.
Scientific Research Applications
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to have significant activity against several disease targets, including cancer, inflammation, and infectious diseases. In cancer research, Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
properties
IUPAC Name |
methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-7-5-9(8-14)13-10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBCOMRWRXDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)

![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)